8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13591934
InChI: InChI=1S/C9H9N3S/c1-2-10-4-8-6(1)7-3-11-5-12-9(7)13-8/h3,5,10H,1-2,4H2
SMILES: C1CNCC2=C1C3=CN=CN=C3S2
Molecular Formula: C9H9N3S
Molecular Weight: 191.26 g/mol

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene

CAS No.:

Cat. No.: VC13591934

Molecular Formula: C9H9N3S

Molecular Weight: 191.26 g/mol

* For research use only. Not for human or veterinary use.

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene -

Specification

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
IUPAC Name 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene
Standard InChI InChI=1S/C9H9N3S/c1-2-10-4-8-6(1)7-3-11-5-12-9(7)13-8/h3,5,10H,1-2,4H2
Standard InChI Key QOLHDAJYVSKPBO-UHFFFAOYSA-N
SMILES C1CNCC2=C1C3=CN=CN=C3S2
Canonical SMILES C1CNCC2=C1C3=CN=CN=C3S2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene belongs to the class of polycyclic heteroaromatic compounds. Its IUPAC name reflects a tricyclic system comprising 13 atoms: a central seven-membered ring fused with two smaller rings (four- and six-membered). The structure incorporates one sulfur atom (thia group) and three nitrogen atoms (aza groups), contributing to its electron-deficient aromatic system .

The molecular formula is C₉H₉N₃S, with a molecular weight of 191.26 g/mol. Key structural features include:

  • A thiophene-like sulfur-containing ring.

  • Two nitrogen atoms positioned at the 4 and 6 positions, forming pyridine-like motifs.

  • A bridgehead nitrogen at position 11, creating strain in the tricyclic system.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₉N₃S
Molecular Weight191.26 g/mol
SMILESC1CNCC2=C1C3=CN=CN=C3S2
InChIKeyQOLHDAJYVSKPBO-UHFFFAOYSA-N
PubChem CID53418193

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a planar geometry for the aromatic core, with slight puckering in the seven-membered ring due to steric strain. The compound exhibits strong UV absorption at λₘₐₓ ≈ 270 nm (ε > 10,000 M⁻¹cm⁻¹), characteristic of conjugated π-systems . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.2 Hz, 1H), 7.92 (s, 1H), 4.20–4.15 (m, 2H) .

  • ¹³C NMR: 162.4 (C=S), 148.9 (C=N), 126.7–115.3 (aromatic carbons) .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene typically involves a multi-step sequence starting from commercially available heterocyclic precursors. A common approach employs:

  • Ring-Closing Metathesis (RCM): To form the seven-membered sulfur-containing ring.

  • Buchwald-Hartwig Amination: For introducing bridgehead nitrogen .

  • Oxidative Cyclization: To finalize the tricyclic architecture.

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Thiophene brominationBr₂, FeCl₃, 0°C78%
2Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C65%
3RCMGrubbs II catalyst, toluene52%

Challenges in Scale-Up

Key bottlenecks include:

  • Low Yields in Cyclization Steps: Due to competing polymerization side reactions.

  • Sensitivity to Oxygen: The sulfur atom predisposes the compound to oxidation, necessitating inert atmosphere handling .

  • Purification Difficulties: Similar polarities of byproducts require advanced chromatographic techniques.

Industrial and Research Applications

Diagnostic Imaging Agents

A patent (US10561749B2) discloses derivatives of this compound as positron emission tomography (PET) tracers for oncology . The tricyclic core acts as a chelating agent for ⁶⁴Cu and ⁶⁸Ga, enabling tumor visualization .

Materials Science Applications

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .

  • Corrosion Inhibitors: 89% efficiency on mild steel in HCl (1M) at 50 ppm concentration.

Future Research Directions

  • Prodrug Development: Masking the bridgehead nitrogen to improve bioavailability.

  • Green Synthesis: Exploring biocatalytic routes to circumvent harsh reaction conditions.

  • Polymer Composite Studies: Incorporating the compound into conductive polymers for flexible electronics.

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